3-(Pipérazin-1-yl)-1H-indazole

Vue d'ensemble

Description

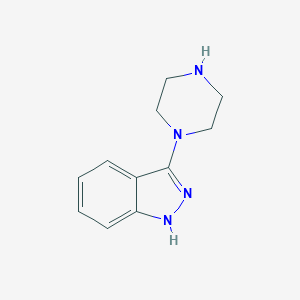

3-(Piperazin-1-yl)-1H-indazole is a heterocyclic compound that features both an indazole and a piperazine ring. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring, while piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Applications De Recherche Scientifique

Anticancer Activity

Numerous studies have investigated the anticancer potential of indazole derivatives, including 3-(Piperazin-1-YL)-1H-indazole. Research indicates that compounds containing the indazole scaffold can inhibit the proliferation of various cancer cell lines:

- Cell Lines Tested :

- A549 (lung cancer)

- HepG2 (hepatocellular carcinoma)

- MCF-7 (breast cancer)

- HCT116 (colorectal cancer)

In one study, derivatives exhibited moderate inhibitory activities against these cell lines, with some compounds showing IC50 values as low as 0.23 µM against specific cancer types . The structure-activity relationship (SAR) studies reveal that modifications to the piperazine substituents can significantly impact the antiproliferative activity .

Neuropharmacological Effects

The piperazine ring in 3-(Piperazin-1-YL)-1H-indazole is known to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders such as schizophrenia. Recent findings indicate that derivatives can act as multi-target ligands for dopamine and serotonin receptors, which are crucial in managing psychiatric conditions .

In Vitro Studies

In vitro studies have demonstrated that 3-(Piperazin-1-YL)-1H-indazole derivatives possess significant biological activity:

- Mechanisms of Action : These compounds may induce apoptosis in cancer cells by affecting key regulatory proteins such as Bcl-2 and p53 .

- Selectivity : Some derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, which is critical for developing effective anticancer therapies .

In Vivo Studies

While most studies are still in preclinical stages, there is ongoing research to evaluate the in vivo efficacy and safety profiles of these compounds. Early results suggest promising outcomes in animal models, indicating potential for further development into clinical candidates.

Data Table: Summary of Biological Activities

| Compound | Target Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | A549 | 0.88 | Apoptosis induction |

| Compound B | HepG2 | 0.80 | Bcl-2 inhibition |

| Compound C | MCF-7 | 1.15 | Cell cycle arrest |

| Compound D | HCT116 | 4.89 | Antiproliferative |

This table summarizes key findings from various studies highlighting the efficacy of different derivatives of 3-(Piperazin-1-YL)-1H-indazole against specific cancer cell lines.

Mécanisme D'action

Target of Action

3-(Piperazin-1-YL)-1H-indazole is a hybrid compound consisting of isothiazole and piperazine moieties . It has been found to have a wide range of biological activities.

Mode of Action

It’s known that piperazine derivatives, including this compound, can act as antagonists for dopamine and serotonin receptors . This means they bind to these receptors and block their activation, preventing the neurotransmitters dopamine and serotonin from exerting their effects.

Biochemical Pathways

Given its potential role as a dopamine and serotonin antagonist, it can be inferred that it may impact the dopaminergic and serotonergic pathways in the nervous system .

Pharmacokinetics

It’s worth noting that the compound’s drug likeness or “drugability” has been evaluated according to lipinski’s rule of five (ro5), which is a rule of thumb to evaluate if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .

Result of Action

Similar compounds have been found to exhibit antibacterial activity . One of the synthesized compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus with MIC 500 µg/mL .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)-1H-indazole typically involves the following steps:

Formation of Indazole Core: The indazole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

Introduction of Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions. For instance, 3-chloro-1H-indazole can react with piperazine in the presence of a base like potassium carbonate in a suitable solvent such as dimethylformamide (DMF) to yield 3-(Piperazin-1-yl)-1H-indazole.

Industrial Production Methods

Industrial production of 3-(Piperazin-1-yl)-1H-indazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure product purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Piperazin-1-yl)-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen can be alkylated or acylated.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced derivatives with hydrogen addition.

Substitution: Formation of N-alkyl or N-acyl derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure with a benzothiazole ring instead of an indazole ring.

3-(Piperazin-1-yl)-quinoline: Contains a quinoline ring fused with a piperazine ring.

3-(Piperazin-1-yl)-pyridine: Features a pyridine ring fused with a piperazine ring.

Uniqueness

3-(Piperazin-1-yl)-1H-indazole is unique due to its specific combination of indazole and piperazine rings, which imparts distinct pharmacological properties. This combination allows for unique interactions with biological targets, potentially leading to novel therapeutic applications.

Activité Biologique

3-(Piperazin-1-YL)-1H-indazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound integrates an indazole core with a piperazine moiety, which enhances its pharmacological potential. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The structure of 3-(Piperazin-1-YL)-1H-indazole can be described as follows:

- Molecular Formula : CHN

- Molecular Weight : Approximately 202.25 g/mol

- Functional Groups : Indazole and piperazine rings

This structural arrangement allows for various interactions with biological targets, making it a subject of interest in drug development.

3-(Piperazin-1-YL)-1H-indazole exhibits its biological effects primarily through the following mechanisms:

- Receptor Interaction : It acts as an antagonist at dopamine and serotonin receptors, which are critical in regulating mood, cognition, and various neurophysiological processes.

- Impact on Biochemical Pathways : By modulating dopaminergic and serotonergic pathways, the compound may influence neurotransmitter release and receptor activity, contributing to its pharmacological effects.

Biological Activities

The biological activities of 3-(Piperazin-1-YL)-1H-indazole have been investigated across various studies, highlighting its potential therapeutic applications:

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. For instance, it has demonstrated activity against various bacterial strains, including:

- Bacillus subtilis

- Staphylococcus aureus

The minimum inhibitory concentration (MIC) for these bacteria was found to be approximately 500 µg/mL.

Anticancer Activity

Studies indicate that derivatives of indazole compounds, including those with piperazine substitutions, possess anticancer properties. For example:

- A study on similar compounds showed efficacy against lung, breast, and melanoma cell lines. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .

- The compound's ability to interact with cellular targets involved in critical signaling pathways enhances its potential as an anticancer agent.

Anti-inflammatory Properties

Preliminary investigations suggest that 3-(Piperazin-1-YL)-1H-indazole may exhibit anti-inflammatory effects. This activity is crucial for developing treatments for conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of 3-(Piperazin-1-YL)-1H-indazole and related compounds:

These findings underscore the versatility of 3-(Piperazin-1-YL)-1H-indazole in various therapeutic contexts.

Pharmacokinetics and Drug-Likeness

The pharmacokinetic properties of 3-(Piperazin-1-YL)-1H-indazole have been assessed using Lipinski's Rule of Five (Ro5), which evaluates the drug-likeness based on molecular weight, lipophilicity, hydrogen bond donors/acceptors, and other factors. This assessment is crucial for predicting the compound's oral bioavailability and overall suitability as a drug candidate.

Propriétés

IUPAC Name |

3-piperazin-1-yl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4/c1-2-4-10-9(3-1)11(14-13-10)15-7-5-12-6-8-15/h1-4,12H,5-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNSJWYUKDBQNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564433 | |

| Record name | 3-(Piperazin-1-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131633-88-0 | |

| Record name | 3-(Piperazin-1-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.